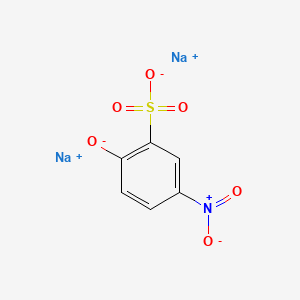
(2-Methoxy-5-methylphenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methoxy-5-methylphenyl)hydrazine hydrochloride” is an organic compound with the CAS Number: 65208-14-2 . It has a molecular weight of 188.66 . The IUPAC name for this compound is 1-(2-methoxy-5-methylphenyl)hydrazine hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-5-methylphenyl)hydrazine hydrochloride” can be represented by the InChI code: 1S/C8H12N2O.ClH/c1-6-3-4-8(11-2)7(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H . The SMILES representation is: CC1=CC(=C(C=C1)OC)NN.Cl .Physical And Chemical Properties Analysis
The compound has a theoretical density of 1.116 g/cm^3 . It has a boiling point of 268.1°C at 760 mmHg . The compound’s refractive index is 1.594 .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds using "(2-Methoxy-5-methylphenyl)hydrazine hydrochloride" for antimicrobial applications. For instance, a series of compounds were synthesized and showed significant antimicrobial activity against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Bharti et al., 2010), (Mickevičienė et al., 2015).
Anti-Tubercular Activity
A novel synthesis route involving "(2-Methoxy-5-methylphenyl)hydrazine hydrochloride" led to compounds with notable anti-tubercular activity, opening avenues for new treatments against Mycobacterium tuberculosis, a critical public health challenge (Ali et al., 2007).
Development of Fluorescent Probes
The compound's utility extends to the development of fluorescent probes for detecting hydrazine, a hazardous substance. Such probes can offer high selectivity and sensitivity, crucial for environmental monitoring and ensuring public safety (Jung et al., 2019).
Synthesis of Antidepressant Agents
Its use in synthesizing derivatives that exhibit antidepressant activities showcases the compound's versatility in medicinal chemistry. Some synthesized pyrazoline derivatives were effective in reducing immobility times in mice, suggesting potential antidepressant properties (Palaska et al., 2001).
Antimicrobial and Antitubercular Synthesis
Further exploration into the synthesis of pyrazoline and isoxazole derivatives using "(2-Methoxy-5-methylphenyl)hydrazine hydrochloride" has shown significant antimicrobial and antitubercular activities, underscoring its potential in creating new therapeutic agents (Vyas et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2-methoxy-5-methylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-3-4-8(11-2)7(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNNLIDIPZDTKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611021 |
Source


|
| Record name | (2-Methoxy-5-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-methylphenyl)hydrazine hydrochloride | |
CAS RN |
65208-14-2 |
Source


|
| Record name | Hydrazine, monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxy-5-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)







![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)